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Cat. No.: B609965 Get Quote
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Introduction
PF-06273340 is a potent, ATP-competitive, and peripherally restricted pan-Tropomyosin

receptor kinase (Trk) inhibitor.[1] The neurotrophin family of growth factors, including Nerve

Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3),

signal through the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[2][3] This

signaling pathway is implicated in the pathophysiology of chronic pain.[4][5] PF-06273340 was

developed as a potential therapeutic for the treatment of pain by inhibiting Trk kinase activity.[6]

[1] To ensure the safety and efficacy of such a therapeutic agent, a thorough understanding of

its kinase selectivity is crucial. These application notes provide a summary of the in vitro kinase

selectivity profile of PF-06273340 and detailed protocols for assessing kinase inhibition.

Mechanism of Action
PF-06273340 is a highly potent inhibitor of TrkA, TrkB, and TrkC.[7] By binding to the ATP-

binding site of these kinases, it prevents the phosphorylation of downstream signaling

molecules, thereby modulating neuronal function, including pain signaling. The compound was

designed to have minimal brain availability to reduce the risk of central nervous system (CNS)

side effects.[6][1]
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The kinase selectivity of PF-06273340 was assessed using a broad panel of in vitro

biochemical kinase assays. The compound demonstrates high potency against the Trk family of

kinases and significant selectivity against a wide range of other kinases.

Primary Target Potency
The half-maximal inhibitory concentration (IC50) values for PF-06273340 against the primary

Trk kinase targets are summarized in the table below.

Kinase IC50 (nM)

TrkA 6[7]

TrkB 4[7]

TrkC 3[7]

Off-Target Kinase Profile
PF-06273340 was screened against a wide panel of 309 kinases.[7] The majority of these

kinases were inhibited by less than 40% at a concentration of 1 µM, indicating a high degree of

selectivity.[7] Key off-target kinases with notable inhibition are listed below.

Kinase IC50 % Inhibition @ 1 µM

MUSK 53 nM[7] -

FLT-3 395 nM[7] -

IRAK1 2.5 µM[7] -

MKK - 90%[7]

DDR1 - 60%[7]

Trk Signaling Pathway
The following diagram illustrates the simplified Trk signaling pathway and the point of inhibition

by PF-06273340.
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Caption: Simplified Trk signaling pathway and inhibition by PF-06273340.

Protocols: In Vitro Kinase Assay for Selectivity
Profiling
The following protocols are representative of the methodologies used for in vitro kinase

selectivity profiling, such as the Invitrogen SelectScreen™ service. A common method is a

time-resolved fluorescence resonance energy transfer (TR-FRET) assay, like the LANCE®

Ultra Kinase Assay.

Experimental Workflow: TR-FRET Kinase Assay

Start 1. Prepare Reagents
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Caption: General workflow for a TR-FRET based in vitro kinase assay.

Protocol 1: LANCE® Ultra TR-FRET Kinase Assay
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This protocol is a general guideline for determining the IC50 value of an inhibitor. Specific

concentrations of kinase, substrate, and ATP should be optimized for each kinase target.

Materials
Kinase of interest (e.g., TrkA, TrkB, TrkC)

ULight™-labeled peptide substrate

Europium (Eu)-labeled anti-phospho-substrate antibody

Adenosine triphosphate (ATP)

PF-06273340 (or other test compounds)

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM

DTT, 0.01% Tween-20)

LANCE® Detection Buffer

EDTA

384-well white microplates

TR-FRET enabled plate reader

Procedure
Reagent Preparation:

Prepare a 4X stock solution of the kinase in Kinase Reaction Buffer.

Prepare a 2X stock solution of ATP and ULight™-labeled peptide substrate in Kinase

Reaction Buffer. The ATP concentration should ideally be at the Km for the specific kinase.

Prepare a 4X serial dilution of PF-06273340 in Kinase Reaction Buffer containing a

constant percentage of DMSO (e.g., 4%).

Prepare a 4X stop solution of EDTA in LANCE® Detection Buffer.
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Prepare a 4X detection mix of the Eu-labeled antibody in LANCE® Detection Buffer.

Kinase Reaction:

To the wells of a 384-well plate, add:

2.5 µL of the 4X kinase solution.

2.5 µL of the 4X PF-06273340 serial dilution (or control).

Pre-incubate for 10-15 minutes at room temperature.

Initiate the reaction by adding 5 µL of the 2X ATP/ULight™-substrate mix.

Incubate for 60 minutes at room temperature. The incubation time should be within the

linear range of the kinase reaction.

Reaction Termination and Detection:

Stop the kinase reaction by adding 5 µL of the 4X EDTA stop solution.

Incubate for 5 minutes at room temperature.

Add 5 µL of the 4X Eu-labeled antibody detection mix.

Incubate for 60 minutes at room temperature, protected from light.

Data Acquisition:

Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320

or 340 nm and an emission wavelength of 665 nm.

Data Analysis:

The TR-FRET signal is proportional to the amount of substrate phosphorylation.

Calculate the percent inhibition for each concentration of PF-06273340 relative to the

DMSO control.
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Plot the percent inhibition versus the log concentration of PF-06273340 and fit the data to

a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationship for IC50 Determination
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Caption: Logical flow for the determination of an IC50 value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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